2-(1H-1,2,3-Triazol-5-yl)ethanamine
Overview
Description
2-(1H-1,2,3-Triazol-5-yl)ethanamine is a chemical compound with the molecular formula C4H8N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that the 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds .
Mode of Action
The mode of action of 2-(1H-1,2,3-Triazol-5-yl)ethanamine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to significant changes in the molecular structure of the compound.
Biochemical Pathways
The reaction of this compound with other molecules involves several processes: the formation of carbinolamine by the addition of an amine to the double bond c=o, the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Pharmacokinetics
The compound’s molecular weight of 11213 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Furthermore, the compound’s reactivity with other molecules suggests that it may be influenced by the presence of other chemical species in its environment .
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,3-Triazol-5-yl)ethanamine is known for its high chemical stability, being usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . It has the ability to form hydrogen bonding and bipolar interactions, which allows it to interact with various biomolecular targets
Cellular Effects
Related triazole compounds have been shown to interact with cellular processes
Molecular Mechanism
Triazole compounds are known to interact with biomolecules through hydrogen bonding , which could potentially lead to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-5-yl)ethanamine typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ethanamine side chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring or the ethanamine side chain .
Scientific Research Applications
2-(1H-1,2,3-Triazol-5-yl)ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride: Similar structure but with a sulfur atom replacing the carbon in the ethanamine side chain.
1,2,4-Triazole derivatives: Compounds with a similar triazole ring but different substitution patterns.
Uniqueness
2-(1H-1,2,3-Triazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABPWPFQPIDMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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